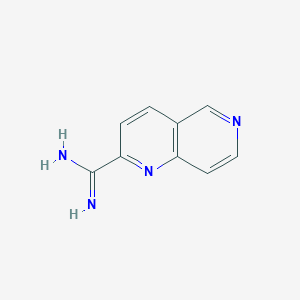

1,6-Naphthyridine-2-carboximidamide

Description

Historical Context and Evolution of Naphthyridine Chemistry

The journey into the world of naphthyridines began in the late 19th and early 20th centuries, with the initial synthesis and characterization of these diazanaphthalenes. nih.gov The six possible isomers of naphthyridine, dictated by the positions of the two nitrogen atoms in the fused pyridine (B92270) rings, presented a rich field for synthetic exploration. acs.org Early synthetic routes were often extensions of well-established reactions for quinoline (B57606) synthesis, such as the Skraup reaction, which involves the reaction of an aminopyridine with glycerol (B35011) in the presence of an acid and an oxidizing agent. acs.org Over the decades, synthetic methodologies have evolved significantly, offering more efficient and versatile pathways to a diverse array of naphthyridine derivatives. This has been crucial for the exploration of their chemical and biological properties.

Significance of the 1,6-Naphthyridine (B1220473) Core in Chemical Research

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. mdpi.comnih.gov This significance stems from the unique spatial arrangement of its nitrogen atoms, which can act as hydrogen bond acceptors and coordination sites for metal ions, facilitating interactions with biological targets.

Derivatives of 1,6-naphthyridine have been investigated for a wide range of therapeutic applications. For instance, various substituted 1,6-naphthyridines have shown potential as anticancer agents, with some compounds exhibiting potent cytotoxic activity against various cancer cell lines. researchgate.netnih.govnih.gov Furthermore, the scaffold has been explored for its potential in developing inhibitors for enzymes such as FGFR4, which is implicated in colorectal cancer. nih.gov The inherent chemical versatility of the 1,6-naphthyridine core allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its pharmacological profile.

Unique Structural Features of the Carboximidamide Functionality in N-Heterocycles

The carboximidamide group, also known as an amidine, is a functional group with the general structure RC(=NH)NH2. It is considered a bioisostere of the carboxylic acid and amide functionalities, meaning it has similar steric and electronic properties and can often be substituted for them in a molecule to modulate its biological activity. drughunter.comcambridgemedchemconsulting.com

The key features of the carboximidamide group in the context of N-heterocycles are:

Basicity: The carboximidamide group is significantly more basic than a corresponding amide or carboxylic acid. This can influence the pharmacokinetic properties of a molecule, such as its solubility and ability to cross cell membranes.

Hydrogen Bonding: The presence of both hydrogen bond donors (the NH2 and =NH groups) and a hydrogen bond acceptor (the imine nitrogen) allows for multiple hydrogen bonding interactions with biological receptors.

Resonance Stabilization: The positive charge in the protonated form of the carboximidamide is delocalized over both nitrogen atoms, which contributes to its stability.

In medicinal chemistry, the replacement of a nitrile group with a carboximidamide is a recognized strategy. The nitrile group can act as a bioisostere for other functional groups and its replacement can sometimes lead to improved biological activity. nih.gov

Scope and Academic Relevance of Research on 1,6-Naphthyridine-2-carboximidamide

Currently, there is a notable scarcity of published research specifically focused on this compound. A comprehensive search of scientific literature and chemical databases reveals a significant focus on other derivatives of the 1,6-naphthyridine core, particularly 1,6-naphthyridin-2(1H)-ones and various carboxamide derivatives. mdpi.comnih.govnih.gov

The academic relevance of investigating this compound lies in its potential as a novel chemical entity with unique properties. Given the established biological significance of the 1,6-naphthyridine scaffold and the distinct characteristics of the carboximidamide group, this compound represents an unexplored area of chemical space.

Future research on this compound would likely focus on:

Synthesis: Developing efficient and reliable synthetic routes to access this specific compound. A plausible approach could involve the conversion of a 1,6-naphthyridine-2-carbonitrile (B1623057).

Physicochemical Characterization: Determining its key physical and chemical properties, such as its pKa, solubility, and stability.

Biological Evaluation: Screening the compound for a range of biological activities, leveraging the known therapeutic potential of the 1,6-naphthyridine class.

The exploration of this compound holds the promise of uncovering new structure-activity relationships and potentially identifying lead compounds for drug discovery programs.

Data Tables

Due to the limited specific research on this compound, the following tables provide general information on the 1,6-naphthyridine scaffold and its better-studied derivatives to offer a contextual understanding.

Table 1: General Properties of the 1,6-Naphthyridine Scaffold

| Property | Description | Reference |

| Chemical Formula | C₈H₆N₂ | acs.org |

| Molar Mass | 130.15 g/mol | acs.org |

| Appearance | White solid | acs.org |

| Isomeric Class | Diazanaphthalene | acs.org |

| Key Structural Feature | Fused bicyclic system with two pyridine rings | mdpi.com |

Table 2: Examples of Bioactive 1,6-Naphthyridine Derivatives

| Compound Type | Biological Activity Investigated | Reference |

| 1,6-Naphthyridin-2(1H)-ones | Anticancer, Kinase Inhibition | mdpi.comnih.gov |

| Benzo[b] nih.govresearchgate.netnaphthyridine-4-carboxamides | Cytotoxic Agents | researchgate.netnih.gov |

| Substituted 1,6-Naphthyridines | FGFR4 Inhibition | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H8N4 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

1,6-naphthyridine-2-carboximidamide |

InChI |

InChI=1S/C9H8N4/c10-9(11)8-2-1-6-5-12-4-3-7(6)13-8/h1-5H,(H3,10,11) |

InChI Key |

BOJGHRQDEALHIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Naphthyridine 2 Carboximidamide and Its Analogs

Strategies for Constructing the 1,6-Naphthyridine (B1220473) Ring System

The assembly of the 1,6-naphthyridine nucleus can be achieved through various synthetic routes, each offering distinct advantages in terms of starting material accessibility, efficiency, and substituent pattern control. Key strategies include cyclocondensation reactions, multi-component reactions, annulation protocols, and modern palladium-catalyzed cross-coupling reactions.

Cyclocondensation Reactions

Cyclocondensation reactions represent a classical and widely utilized approach for the synthesis of the 1,6-naphthyridine framework. These reactions typically involve the formation of one of the pyridine (B92270) rings by cyclizing a suitably functionalized pyridine precursor.

A prominent example is the Friedländer annulation, which involves the base-catalyzed condensation of an ortho-amino-substituted pyridine carbaldehyde or ketone with a compound containing an active methylene (B1212753) group. thieme-connect.de For instance, 4-aminopyridine-3-carbaldehyde can be treated with ketones or aldehydes in the presence of a base like sodium hydroxide (B78521) to afford substituted 1,6-naphthyridines. thieme-connect.de The versatility of this method allows for the preparation of a variety of substituted 1,6-naphthyridines. thieme-connect.de

Similarly, condensation reactions of 4-aminonicotinaldehyde (B1271976) or 4-aminonicotinonitrile (B111998) with active methylene compounds such as malonamide (B141969), dimethyl malonate, or methyl cyanoacetate (B8463686) are effective for constructing the 1,6-naphthyridin-2(1H)-one skeleton. nih.govmdpi.com For example, the reaction of 4-aminonicotinaldehyde with malonamide in the presence of piperidine (B6355638) yields 1,6-naphthyridin-2(1H)-one. nih.gov Another variation involves the condensation of 4-aminonicotinonitrile with diethyl malonate in the presence of sodium ethoxide to produce a 1,6-naphthyridin-2(1H)-one derivative bearing an amino group at the C4 position. nih.govmdpi.com

The Skraup reaction, a modification of which can be used to synthesize quinoline (B57606) derivatives, has also been adapted for 1,6-naphthyridine synthesis. acs.org This method involves heating an aminopyridine with a glycerol (B35011) derivative, an oxidizing agent, and sulfuric acid. acs.org Although the original Skraup reaction with 4-aminopyridine (B3432731) was not initially successful, refined procedures have enabled the preparation of 1,6-naphthyridine, albeit in modest yields. acs.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules in a single, efficient step. researchgate.net Several MCR strategies have been developed for the synthesis of 1,6-naphthyridine derivatives.

One such approach involves a one-pot, three-component condensation of salicylaldehyde (B1680747) derivatives, malononitrile (B47326) dimer, and active methylene compounds to produce novel chromeno ekb.egorganic-chemistry.orgnaphthyridine derivatives. rsc.org This catalyst-free reaction proceeds in high yields using polyethylene (B3416737) glycol-400 (PEG-400) as a green solvent. rsc.org Another example is a pseudo-five-component reaction that utilizes two equivalents of arylmethyl or alkyl methyl ketones, two equivalents of malononitrile, and an alcohol or thiol with sodium hydroxide as a catalyst to form highly functionalized ekb.egorganic-chemistry.orgnaphthyridines. rsc.org

Furthermore, pyrano and furano naphthyridine derivatives have been synthesized with high diastereoselectivity through a camphor (B46023) sulfonic acid (CSA) catalyzed multi-component coupling of 4-aminopyridine and cyclic enol ethers. ekb.eg

Annulation and Ring-Closure Protocols

Annulation, the process of building a new ring onto a pre-existing molecule, is a fundamental strategy for constructing bicyclic systems like 1,6-naphthyridine. wikipedia.orgscripps.edu This can involve either intramolecular cyclization of a single substrate or the combination of two molecular fragments. scripps.edu

A notable annulation method is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.com While broadly applied in carbocyclic synthesis, its principles can be adapted to heterocyclic systems.

In the context of 1,6-naphthyridines, intramolecular cyclization of 4-(arylamino)nicotinonitriles mediated by strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) provides a direct route to fused polycyclic 1,6-naphthyridin-4-amines. rsc.org In this Friedel–Crafts-type reaction, the cyano group acts as a one-carbon synthon to complete the ring closure. rsc.org

Another approach involves the cyclization of enamines. For instance, the reaction of N,N-dimethylformamide dimethyl acetal (B89532) with 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, followed by cyclization with ammonium (B1175870) acetate, yields a 1,6-naphthyridine-3-carbonitrile (B14032121) derivative. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heterocyclic compounds, and 1,6-naphthyridines are no exception. These methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

A one-pot, stepwise coupling-annulation reaction of 2-chloroquinoline-3-carbonitriles using a palladium catalyst enables the synthesis of sulfur- and nitrogen-substituted benzo[b] ekb.egorganic-chemistry.orgnaphthyridines. researchgate.net This process involves a Sonogashira coupling followed by annulation. researchgate.net The Catellani reaction has also been employed for the synthesis of benzo ekb.egorganic-chemistry.orgnaphthyridinones. nih.govmdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions have been instrumental in developing potent and selective inhibitors of phosphodiesterase type 4D, featuring a 6,8-disubstituted 1,7-naphthyridine (B1217170) core, which is structurally related to the 1,6-isomer. acs.org This highlights the power of this methodology in medicinal chemistry for creating diverse libraries of substituted naphthyridines.

Introduction of the Carboximidamide Moiety at the C-2 Position

Once the 1,6-naphthyridine scaffold is in place, the next critical step is the introduction of the carboximidamide group at the C-2 position. The most common and direct approach involves the conversion of a nitrile precursor.

Nitrile-Based Precursor Routes

The synthesis of the target carboximidamide is typically achieved from a 1,6-naphthyridine-2-carbonitrile (B1623057) intermediate. The conversion of a nitrile to a carboximidamide (an amidine) can be accomplished through several established methods.

A widely used method is the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid (like HCl) to form an imidate ester hydrochloride salt. Subsequent treatment of this intermediate with ammonia (B1221849) or an amine leads to the desired carboximidamide.

Alternatively, the direct conversion of nitriles to amides can be achieved through acid or base-catalyzed hydrolysis. britannica.comlibretexts.org While this reaction typically proceeds to the carboxylic acid, under carefully controlled conditions, the intermediate amide can be isolated. britannica.com This amide can then be further converted to the carboximidamide.

Another route involves the reduction of the nitrile. While strong reducing agents like lithium aluminum hydride (LiAlH4) typically reduce nitriles to primary amines, partial reduction to an imine followed by controlled reaction with an amine can also potentially lead to the amidine. libretexts.org

Direct Amidation and Related Transformations

The synthesis of the carboximidamide (amidine) functional group at the C2 position of the 1,6-naphthyridine ring is most effectively achieved through the transformation of a nitrile precursor, namely 1,6-naphthyridine-2-carbonitrile. The Pinner reaction is a classical and highly relevant method for this conversion. wikipedia.orgorganic-chemistry.org

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then reacted with ammonia or an amine to yield the desired amidine. wikipedia.org The reaction is typically carried out using anhydrous gaseous hydrogen chloride in an alcohol solvent. nih.gov

A plausible mechanism for the formation of 1,6-naphthyridine-2-carboximidamide via the Pinner reaction begins with the protonation of the nitrogen atom of the nitrile group in 1,6-naphthyridine-2-carbonitrile by a strong acid like HCl. This generates a highly electrophilic nitrilium cation. Subsequent nucleophilic attack by an alcohol (e.g., ethanol) on the nitrilium carbon leads to the formation of an imidate salt after proton transfer. nih.gov This Pinner salt can then be isolated or, more commonly, reacted in situ with ammonia to furnish the final this compound.

Recent advancements have explored variations of the Pinner reaction to improve reaction conditions and yields. Lewis acid-promoted Pinner reactions, for instance using trimethylsilyl (B98337) triflate, offer a milder alternative to strong mineral acids. nih.gov Furthermore, the use of copper(II) bromide as a catalyst has been reported for the Pinner reaction of acetonitrile (B52724) with alcohols, suggesting a potential avenue for metal-catalyzed synthesis of the target compound. sciforum.net

| Reaction | Reagents and Conditions | Product | Reference |

| Classical Pinner Reaction | 1. Anhydrous HCl, Alcohol (e.g., EtOH) 2. Ammonia or Amine | Imidate salt, then Amidine | wikipedia.orgorganic-chemistry.org |

| Lewis Acid-Promoted Pinner Reaction | Lewis Acid (e.g., TMSOTf), Alcohol, Nitrile | Carboxylic Ester (can be adapted for Amidine synthesis) | nih.gov |

| Copper-Catalyzed Pinner Reaction | CuBr₂, Acetonitrile, Alcohol | Ester (potential for adaptation to Amidine synthesis) | sciforum.net |

This table summarizes potential methods for the synthesis of this compound based on established Pinner reaction protocols.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be approached by two main strategies: functionalization of a pre-formed substituted 1,6-naphthyridine precursor followed by the introduction of the carboximidamide group, or direct functionalization of the this compound scaffold. The former is often more practical.

Several regioselective functionalization methods for the 1,6-naphthyridine core have been developed. For instance, regioselective bromine/magnesium exchange reactions can be employed on di-bromo-substituted pyridines and quinolines, which are structurally related to naphthyridines. uni-muenchen.de This allows for the selective introduction of functional groups at specific positions. The use of a bimetallic combination like sBu₂Mg·2LiOR has been shown to enable efficient and regioselective Br/Mg exchanges under mild conditions. uni-muenchen.de

Another powerful strategy is the use of directed ortho-metalation, where a substituent directs the deprotonation and subsequent electrophilic substitution to an adjacent position. While not directly reported for this compound, this strategy is widely used in heterocyclic chemistry.

Furthermore, multi-component reactions offer a one-pot approach to highly substituted 1,6-naphthyridines. nih.govrsc.org For example, a one-pot reaction of 2-acetylaminobenzaldehyde with methyl ketones under basic conditions can yield dibenzo[b,h] nih.govtandfonline.comnaphthyridines. rsc.org While this example leads to a fused system, the principle of multi-component reactions can be applied to generate diverse substitution patterns on the 1,6-naphthyridine core.

| Strategy | Description | Potential Application | Reference |

| Halogen/Metal Exchange | Regioselective exchange of a halogen (e.g., bromine) with a metal (e.g., magnesium), followed by reaction with an electrophile. | Introduction of substituents at specific positions of a halogenated 1,6-naphthyridine precursor. | uni-muenchen.de |

| Multi-component Reactions | One-pot reactions involving three or more reactants to form a complex product with high atom economy. | Synthesis of highly substituted 1,6-naphthyridine precursors. | nih.govrsc.orgrsc.org |

| Condensation Reactions | Condensation of anthranilic acids with 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride. | Synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govtandfonline.comnaphthyridines, which can be further functionalized. | mdpi.com |

This table highlights strategies for the regioselective functionalization of the 1,6-naphthyridine scaffold.

The development of stereoselective synthetic methods for chiral 1,6-naphthyridine derivatives is an area of growing interest. While specific methods for the stereoselective synthesis of chiral this compound are not extensively documented, general principles of asymmetric synthesis can be applied.

One approach is the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to the 1,6-naphthyridine scaffold to direct a subsequent reaction to produce a specific stereoisomer. After the desired stereochemistry is established, the auxiliary is removed.

Another strategy is the use of a chiral catalyst. A chiral catalyst can induce enantioselectivity in a reaction that creates a stereocenter. For example, an asymmetric hydrogenation of a double bond in the 1,6-naphthyridine ring system could be achieved using a chiral metal catalyst.

A third approach involves the use of starting materials from the chiral pool, which are naturally occurring enantiomerically pure compounds. While this is a powerful strategy, it depends on the availability of suitable chiral starting materials for the synthesis of the 1,6-naphthyridine core.

An example of a stereoselective synthesis in a related system is the auxiliary approach for the synthesis of topologically chiral catenanes, though this represents a highly specialized case of stereoisomerism. nih.gov The development of practical and efficient stereoselective syntheses for chiral derivatives of this compound remains a challenge and an opportunity for future research.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. Several green synthetic methods have been reported for 1,6-naphthyridine derivatives, which could be adapted for the synthesis of this compound.

One-pot, multi-component reactions are inherently green as they reduce the number of synthetic steps, minimize waste, and save time and energy. nih.govrsc.orgresearchgate.net The synthesis of fused polycyclic pyrazolo[3,4-b] nih.govtandfonline.comnaphthyridine derivatives has been achieved in ionic liquids via a three-component reaction, highlighting a green approach with milder reaction conditions and high yields. tandfonline.com

The use of environmentally benign solvents is another cornerstone of green chemistry. Water has been successfully used as a solvent for the regioselective, one-pot, multi-component synthesis of substituted benzo[c]pyrazolo wikipedia.orgresearchgate.netnaphthyridines. nih.govrsc.org Cascade reactions in water have also been employed for the synthesis of other 1,6-naphthyridine derivatives. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and improve yields. An eco-sustainable, microwave-promoted synthesis of 2,6-naphthyridines from 4-cyano-3-pyridylacetonitrile has been developed, offering a clean and efficient method.

| Green Chemistry Approach | Description | Example Application | Reference |

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. | Synthesis of fused polycyclic pyrazolo[3,4-b] nih.govtandfonline.comnaphthyridine derivatives in ionic liquids. | tandfonline.com |

| Green Solvents | Utilizing environmentally friendly solvents like water. | Regioselective synthesis of substituted benzo[c]pyrazolo wikipedia.orgresearchgate.netnaphthyridines in water. | nih.govrsc.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. | Synthesis of 2,6-naphthyridines from 4-cyano-3-pyridylacetonitrile. | |

| Cascade Reactions | A series of intramolecular reactions that occur sequentially in one pot. | Synthesis of tetrahydro-1,6-naphthyridine derivatives in aqueous and organic solvents. | researchgate.net |

This table summarizes green chemistry approaches applicable to the synthesis of the 1,6-naphthyridine scaffold.

Spectroscopic and Structural Elucidation of 1,6 Naphthyridine 2 Carboximidamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 1,6-Naphthyridine-2-carboximidamide would be expected to show distinct signals for each of the aromatic protons on the naphthyridine core and the protons of the carboximidamide group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboximidamide substituent. For the parent 1,6-naphthyridine (B1220473), typical chemical shifts are observed in the aromatic region (δ 7.0-9.5 ppm). chemicalbook.com For instance, in a 300 MHz spectrum in CDCl₃, the protons of 1,6-naphthyridine appear at δ 9.28, 9.10, 8.76, 8.28, 7.93, and 7.52 ppm. chemicalbook.com The protons of the -NH and -NH₂ groups of the carboximidamide would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The spectrum of this compound would display signals for the eight carbons of the naphthyridine ring and the carbon of the carboximidamide group. The carbons attached to nitrogen atoms and the carbon of the C=N bond in the carboximidamide group would be expected to resonate at lower fields (higher ppm values). In related benzo[b] nih.govnih.govnaphthyridine derivatives, carbon signals for the naphthyridine core are observed in the range of δ 120-160 ppm. mdpi.com The amidine carbon typically appears around δ 150-165 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 8.0 - 8.5 | C3: 120 - 125 |

| H4 | 7.5 - 8.0 | C4: 135 - 140 |

| H5 | 9.0 - 9.5 | C4a: 145 - 150 |

| H7 | 7.8 - 8.3 | C5: 150 - 155 |

| H8 | 8.8 - 9.3 | C7: 125 - 130 |

| NH (imidamide) | 6.0 - 8.0 (broad) | C8: 140 - 145 |

| NH₂ (imidamide) | 5.0 - 7.0 (broad) | C8a: 155 - 160 |

| C2: 150 - 155 | ||

| C=N (imidamide): 160 - 165 |

Note: These are predicted values based on known data for similar structures and are for illustrative purposes.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to trace the connectivity of the protons on the naphthyridine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the position of the carboximidamide group at C2 by observing correlations between the protons on the naphthyridine ring (e.g., H3) and the carboximidamide carbon.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations include N-H stretching vibrations from the amidine group (typically in the 3200-3400 cm⁻¹ region), C=N stretching of the naphthyridine rings and the carboximidamide group (around 1600-1650 cm⁻¹), and various C-H and C-C aromatic stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch (amidine) | 3200 - 3400 (broad) | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=N stretch (ring & amidine) | 1600 - 1650 | 1600 - 1650 |

| C=C stretch (aromatic) | 1450 - 1600 | 1450 - 1600 |

| N-H bend (amidine) | 1550 - 1650 | - |

| C-H bend (aromatic) | 700 - 900 | 700 - 900 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the confirmation of its elemental composition. For this compound (C₉H₈N₄), the expected monoisotopic mass would be calculated. The observation of the molecular ion peak with an m/z value corresponding to this calculated mass to within a few parts per million (ppm) would provide strong evidence for the molecular formula. Fragmentation patterns observed in the mass spectrum would also offer structural clues, such as the loss of the carboximidamide group. For instance, in derivatives of benzo[b] nih.govnih.govnaphthyridine, HRMS is routinely used to confirm the calculated molecular formula. mdpi.com

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Emission)

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent would exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. Naphthyridine derivatives typically show multiple absorption bands in the UV and near-visible regions. nih.gov The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy: Many naphthyridine derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence emission. The emission wavelength and quantum yield would be characteristic of the molecule's electronic structure and environment. The fluorescence properties can be sensitive to factors such as solvent, pH, and the presence of metal ions.

Single Crystal X-ray Diffraction Studies for Solid-State Structure

Bond Lengths, Bond Angles, and Torsional Angles

Detailed crystallographic data providing specific bond lengths, bond angles, and torsional angles for this compound is not available in the public domain. While extensive research exists for the broader 1,6-naphthyridine class of compounds, the specific structural parameters for the 2-carboximidamide derivative have not been reported in the searched scientific literature.

The 1,6-naphthyridine core is a heterocyclic scaffold composed of two fused pyridine (B92270) rings. mdpi.commdpi.comnih.govnih.govsemanticscholar.org The electronic and steric nature of substituents on this core significantly influences its geometric parameters. For instance, studies on various substituted benzo[b] mdpi.comnih.govnaphthyridines and 1,6-naphthyridin-2(1H)-ones reveal a range of bond lengths and angles within the naphthyridine system, which are dependent on the specific substitution pattern. mdpi.commdpi.comnih.govnih.gov However, without experimental data from X-ray crystallography for this compound, any discussion of its precise bond lengths and angles would be speculative.

Interactive Data Table: Placeholder for Bond Lengths of this compound Data not available

| Atom 1 | Atom 2 | Bond Length (Å) |

| N/A | N/A | N/A |

Interactive Data Table: Placeholder for Bond Angles of this compound Data not available

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| N/A | N/A | N/A | N/A |

Interactive Data Table: Placeholder for Torsional Angles of this compound Data not available

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

| N/A | N/A | N/A | N/A | N/A |

Intermolecular Interactions and Crystal Packing

The crystal packing and intermolecular interactions of a molecule are determined by its three-dimensional structure and the functional groups it possesses. For this compound, the carboximidamide group (-C(=NH)NH2) would be expected to be a key player in directing the crystal packing through hydrogen bonding.

Generally, naphthyridine derivatives are known to form various intermolecular interactions. For example, in the crystal structure of 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] mdpi.comnih.govnaphthyridin-6-amine, weak C-H···π interactions are observed. researchgate.net The presence of nitrogen atoms in the 1,6-naphthyridine rings allows for potential hydrogen bonding with suitable donor groups in adjacent molecules. nih.gov

In the case of this compound, the carboximidamide moiety provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the imine nitrogen). This would likely lead to the formation of a robust network of intermolecular hydrogen bonds, significantly influencing the crystal packing. These interactions could involve N-H···N hydrogen bonds between the carboximidamide groups of neighboring molecules or between the carboximidamide group and the nitrogen atoms of the naphthyridine core. However, without specific crystallographic data, the precise nature and geometry of these interactions remain undetermined.

Interactive Data Table: Placeholder for Intermolecular Interactions of this compound Data not available

| Donor | Acceptor | Distance (Å) | Angle (°) |

| N/A | N/A | N/A | N/A |

Reactivity and Chemical Transformations of 1,6 Naphthyridine 2 Carboximidamide

Reactivity at the Imidamide Nitrogen Atoms

The carboximidamide functional group, also known as an amidine, possesses two nitrogen atoms which are expected to be key sites of reactivity. These nitrogens can act as nucleophiles, participating in a variety of chemical transformations.

Alkylation and Acylation Reactions

Based on the general reactivity of amidines, the nitrogen atoms of the 1,6-naphthyridine-2-carboximidamide are anticipated to undergo alkylation and acylation reactions. Alkylating agents, such as alkyl halides or sulfates, would likely react with one or both nitrogen atoms to form N-alkylated derivatives. Similarly, acylation with agents like acid chlorides or anhydrides would yield N-acylated products. The specific regioselectivity of these reactions—that is, which nitrogen atom is preferentially functionalized—would depend on steric and electronic factors within the molecule, as well as the reaction conditions employed. However, specific experimental data for these reactions on this compound are not currently documented.

Condensation with Carbonyl Compounds

The nucleophilic nature of the imidamide nitrogens suggests they could participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions would typically lead to the formation of new heterocyclic rings or extended conjugated systems, depending on the nature of the carbonyl compound and the reaction conditions. For instance, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a pyrimidine (B1678525) ring fused to the naphthyridine system. As with alkylation and acylation, specific examples involving this compound have not been reported. A review of synthetic methods for 1,6-naphthyridin-2(1H)-ones shows condensation of aminopyridines with various carbonyl compounds as a common strategy for building the core ring system, but does not detail subsequent reactions of a carboximidamide substituent. nih.govmdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthyridine Ring

The 1,6-naphthyridine (B1220473) ring system is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electronic nature generally makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution. nih.gov

Electrophilic aromatic substitution (EAS) on the 1,6-naphthyridine ring is expected to be challenging and require harsh reaction conditions. libretexts.org The carboximidamide group at the 2-position is likely to be a deactivating group, further hindering electrophilic attack. If substitution were to occur, it would likely be directed to specific positions based on the combined electronic effects of the ring nitrogens and the substituent.

Conversely, nucleophilic aromatic substitution (SNAr) is a more plausible reaction pathway, particularly if a good leaving group (such as a halide) is present on the ring. The electron-deficient nature of the naphthyridine ring would facilitate the attack of a nucleophile. nih.gov For example, a 2-halo-1,6-naphthyridine could serve as a precursor where the halide is displaced by a nucleophile. The presence of the carboximidamide group would influence the regioselectivity of such substitutions on other parts of the ring.

Metal-Catalyzed Transformations and Derivatization

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.comyoutube.comyoutube.com Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are particularly powerful. nih.govnih.govnih.govyoutube.com

It is highly probable that derivatives of this compound could be synthesized or further functionalized using these methods. For instance, a halogenated 1,6-naphthyridine could be coupled with various partners to introduce new substituents at different positions on the ring system. umich.edu While many studies report the metal-catalyzed synthesis of various naphthyridine cores, nih.gov specific applications of these methods to this compound are not described in the current literature.

Ring Transformations and Rearrangement Reactions

Naphthyridine rings can undergo transformations and rearrangements under certain conditions, often leading to the formation of other heterocyclic structures. For example, some chloro-naphthyridines have been shown to rearrange to form pyrazolyl-pyridines. thieme-connect.de It is conceivable that under specific thermal, photochemical, or chemical pressures, the this compound skeleton could undergo ring-opening, ring-closing, or rearrangement reactions to yield novel molecular frameworks. However, no such transformations have been specifically documented for this compound.

Photochemical and Electrochemical Reactivity

The photochemical properties of naphthyridine derivatives have been explored, with some compounds showing fluorescence. rsc.org The extended π-system of this compound suggests it may possess interesting photochemical properties, potentially undergoing isomerization, cyclization, or other transformations upon exposure to light. nih.gov

Similarly, the electrochemical behavior of nitrogen-containing heterocycles is an active area of research. mdpi.commdpi.comresearchgate.net The redox properties of this compound could be investigated using techniques like cyclic voltammetry. Such studies would provide insight into its electron-transfer processes and potential applications in materials science or as a catalyst. To date, no specific photochemical or electrochemical studies on this compound have been published.

Computational Chemistry and Theoretical Studies of 1,6 Naphthyridine 2 Carboximidamide

Quantum Mechanical (QM) Calculations

Quantum mechanical methods are based on solving the Schrödinger equation and provide detailed information about the electronic structure of a molecule.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are excellent for electronic properties, MM and MD are better suited for studying the dynamic behavior and conformational possibilities of larger systems or over longer timescales.

Solvent Effects and Implicit/Explicit Solvent Models

The biological and chemical activity of a molecule is significantly influenced by its solvent environment. Computational models that account for solvent effects are therefore crucial for accurately predicting the behavior of 1,6-naphthyridine-2-carboximidamide in different media.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate properties like solvation free energies and to model reactions in solution. For instance, in studies of DNA binding, the solvent environment is a critical factor. nih.gov The use of a HEPES buffer/dimethyl sulfoxide (B87167) medium in experimental studies highlights the importance of considering solvent effects when investigating the interactions of naphthyridine derivatives with biological macromolecules. nih.gov

Explicit solvent models, on the other hand, treat individual solvent molecules, typically water, as distinct entities. While computationally more demanding, this method allows for a more detailed analysis of specific solvent-solute interactions, such as hydrogen bonding. This level of detail is particularly important when studying the fine-tuned interactions within a protein's active site.

Ligand-Protein Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. dntb.gov.uaekb.eg This method is instrumental in identifying potential biological targets for this compound and its analogs.

Active Site Prediction and Binding Mode Analysis

The initial step in a docking study involves identifying the binding site of the target protein. Once the active site is defined, the ligand is docked into this pocket to predict its binding conformation. For example, docking studies have been used to investigate the interaction of naphthyridine derivatives with the minor groove of DNA, revealing a specific binding mode. nih.gov In other cases, molecular docking has been employed to study the binding of naphthyridine derivatives to the active sites of enzymes like c-Met kinase and carbonic anhydrase. nih.govmdpi.com These studies analyze the various non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex.

Scoring Functions and Docking Algorithm Evaluation

Scoring functions are used to estimate the binding affinity between the ligand and the protein. nih.gov These functions calculate a score based on the predicted binding pose, with lower scores generally indicating a more favorable interaction. The docking scores for various phytochemicals with target proteins in the PI3K/Akt/mTOR pathway, for instance, have been reported in the range of -10 to -15 kcal/mol. dntb.gov.ua The accuracy of a docking study depends on both the scoring function and the search algorithm used to explore the conformational space of the ligand. The success rate of docking can be evaluated based on its ability to reproduce experimentally determined binding poses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are powerful tools for predicting the activity of new, unsynthesized compounds and for guiding lead optimization in drug discovery. nih.gov

For naphthyridine derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including anticancer and antimicrobial effects. researchgate.net By analyzing the impact of different substituents on the naphthyridine scaffold, researchers can identify key structural features that enhance potency and selectivity. nih.gov For example, a comprehensive SAR study on 1H-imidazo[4,5-h] nih.govcadaster.eunaphthyridin-2(3H)-one derivatives identified that an N-1 alkyl substituent with a terminal amino group and a hydrophobic substituted benzyl (B1604629) group at the N-3 position were crucial for c-Met kinase inhibition. nih.gov

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic properties of a drug candidate, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for its success. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.gov

For derivatives of 1,6-naphthyridine (B1220473), various computational tools can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. For example, software like ADMET Predictor can calculate a wide range of molecular descriptors to estimate these properties. nih.govnih.gov These predictions help in prioritizing compounds for further experimental testing and can guide the design of molecules with improved drug-like properties. mdpi.com

| Property | Predicted Value | Significance |

| Aqueous Solubility | Varies with analogs | Affects absorption and formulation. |

| LogD (pH 7.4) | ~2.11 - 2.35 for some analogs | Influences permeability and potency. nih.gov |

| Oral Bioavailability | Generally favorable | Indicates potential for oral administration. |

| Metabolic Stability | Dependent on substituents | Determines the half-life of the compound in the body. |

Machine Learning and Artificial Intelligence Applications in Rational Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the development of predictive models with high accuracy. springer.com These technologies are being applied to various aspects of the rational design of this compound derivatives. springer.com

Structure Activity Relationship Sar Studies of 1,6 Naphthyridine 2 Carboximidamide Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The systematic modification of substituents on the 1,6-naphthyridine (B1220473) framework is a key strategy for optimizing biological activity. Research into related structures like 1,6-naphthyridin-2-ones and benzo[b] nih.govmdpi.comnaphthyridines provides a strong basis for understanding these relationships.

The introduction of various alkyl, aryl, and heteroaryl groups at different positions of the naphthyridine ring has a significant impact on the biological activity of the resulting derivatives. For instance, in a series of benzo[b] nih.govmdpi.comnaphthyridin-(5H)one-4-carboxamides, a diverse range of substituents at the 2-position was explored to evaluate their cytotoxic properties. nih.gov

Potent cytotoxicity was observed with a variety of 2-substituents. nih.gov The 2-(4-fluorophenyl) derivative, in particular, demonstrated curative potential in in-vivo models of colon tumors, showing an increase in potency compared to the already effective 2-methyl analogue. nih.govresearchgate.net This highlights that both small alkyl groups and larger aryl moieties can confer significant activity. Similarly, studies on benzo[b] nih.govmdpi.comnaphthyridine derivatives as monoamine oxidase (MAO) inhibitors showed that N(2)-methyl analogues bearing phenylethynyl groups at the C1 position were predicted to be effective MAO ligands. mdpi.com

The table below summarizes the effect of different substituents on the cytotoxic activity of benzo[b] nih.govmdpi.comnaphthyridin-(5H)one derivatives.

| Position 2-Substituent | IC50 (P388 Leukemia) | In Vivo Activity (Colon 38 Tumors) |

| Methyl | <10 nM | Effective |

| 3,4-Dimethoxyphenyl | <10 nM | Curative |

| 4-Fluorophenyl | <10 nM | Curative |

Data sourced from studies on benzo[b] nih.govmdpi.comnaphthyridin-(5H)one derivatives. nih.govresearchgate.net

In the context of c-Met kinase inhibitors based on an imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-one scaffold, a comprehensive SAR study revealed that a hydrophobic substituted benzyl (B1604629) group at the N-3 position was crucial for maintaining effective inhibition. nih.gov

The electronic properties of the substituents play a critical role in modulating the biological activity. In the development of 1,6-naphthyridine-2-one derivatives as FGFR4 inhibitors, a preliminary structure-activity relationship analysis was conducted to guide the design of more potent compounds. nih.gov While the specific electronic effects were part of a broader optimization, the successful identification of a lead compound, 19g , suggests a fine balance of electronic and steric factors is necessary for high potency and selectivity. nih.gov

For benzo[b] nih.govmdpi.comnaphthyridine derivatives, the presence of an acceptor (electron-withdrawing) substituent at the C-8 position was found to be critical for the reactivity of the tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine core. mdpi.com Specifically, a nitro group at C-8 enabled reactions that were otherwise inactive, demonstrating the profound influence of electron-withdrawing groups on the chemical properties and, by extension, the potential for creating diverse derivatives. mdpi.com

Stereochemistry is a crucial factor that can determine the biological activity of chiral compounds. In the synthesis of pyrano- and furano-naphthyridine derivatives, a diastereoselective multicomponent reaction was utilized. ekb.eg The reaction primarily yielded the cis diastereomer, but the addition of water shifted the selectivity towards the trans isomer. ekb.eg This control over stereochemistry is vital as different stereoisomers can have vastly different interactions with their biological targets.

While specific studies on the stereochemical effects of 1,6-naphthyridine-2-carboximidamide are not widely available, research on related HIV-1 integrase inhibitors highlights the importance of the three-dimensional arrangement of key pharmacophoric elements. nih.gov The 8-hydroxy-(1,6)-naphthyridine-7-carboxamide scaffold conserves the spatial orientation of chelating moieties essential for activity, which is consistent with the geometry of the enzyme's active site. nih.gov This implies that the specific stereochemical presentation of the carboximidamide group and other substituents would be critical for target binding.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel core structures, improve physicochemical properties, and circumvent existing patents while retaining biological activity. researchgate.netnih.gov These concepts involve replacing a central scaffold or a functional group with another that preserves the essential interactions with the biological target. scispace.comnih.gov

For example, in the development of HIV-1 integrase inhibitors, it was found that a suitable heterocycle with a lone pair donor atom could mimic a carboxylate group, leading to the design of diketone-based inhibitors from a different chemical series. nih.gov Further evolution of this concept led to the 8-hydroxy-(1,6)-naphthyridine ketone structure, where one of the ketones was replaced by a phenolic-hydroxyl group, demonstrating a successful bioisosteric replacement. nih.gov

These strategies are often guided by computational methods that can predict suitable replacements. scispace.comresearchgate.net For instance, a knowledge-based method can be used to find bioisosteric replacements from the vast data in the Protein Data Bank (PDB) by aligning protein-ligand binding sites. scispace.com This approach could be applied to the this compound core to discover novel, patentable, and effective chemical entities.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for a series of this compound derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

In the context of HIV-1 integrase inhibitors, the pharmacophore for the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide series includes the key metal-chelating moieties. nih.gov Molecular modeling studies have shown that the essential elements of this pharmacophore can align with those of other inhibitor classes, such as diketo acids. nih.gov However, distinct resistance profiles suggest that these different scaffolds may bind in reverse orientations within the active site, highlighting the subtleties that pharmacophore models must capture. nih.gov

For c-Met kinase inhibitors, a comprehensive SAR study of 1H-imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-one derivatives identified the key pharmacophoric elements: an N-1 alkyl substituent with a terminal amino group, a hydrophobic benzyl group at N-3, and the tricyclic core itself. nih.gov Such models are instrumental in guiding the synthesis of new derivatives with improved potency. nih.gov

Correlation between Structural Motifs and Receptor Binding Affinity

The ultimate goal of SAR studies is to establish a clear correlation between the structural features of a molecule and its binding affinity for its biological target. This is often quantified using metrics like the half-maximal inhibitory concentration (IC50) or the binding constant (Kb).

For a series of 1,5-naphthyridine (B1222797) derivatives developed as TGF-β type I receptor (ALK5) inhibitors, optimization of a screening hit led to compounds with IC50 values in the low nanomolar range. nih.gov The X-ray crystal structure of one of the most potent compounds, 19 , in complex with human ALK5 confirmed the binding mode that had been predicted by docking studies, providing a structural basis for its high affinity. nih.gov

In another study, the binding affinities of various naphthyridine-based receptors with biotin (B1667282) analogues were determined using 1H-NMR titrations. nih.gov This research demonstrated that naphthyridine derivatives designed with enhanced hydrogen bonding capabilities and conformational preorganization act as potent and effective receptors. nih.gov Specifically, hydrogen bond interactions were found to stabilize the complex, leading to higher association constants. nih.gov

The table below shows the association constants (Kb) for different host-guest complexes, illustrating the impact of structural modifications on binding affinity.

| Receptor | Guest | Association Constant (Kb) in M⁻¹ |

| Receptor III | (+)-Biotin methyl ester (1) | 100 |

| Receptor III | Biotin analogue (2) | 110 |

Data from NMR titration experiments in a 10% MeOD-90% CDCl₃ solution. nih.gov

These findings underscore the principle that specific structural motifs, such as hydrogen-bonding groups and appropriately positioned hydrophobic substituents, are directly correlated with high receptor binding affinity.

Mechanistic Biological Investigations of 1,6 Naphthyridine 2 Carboximidamide Derivatives in Vitro Focus

Enzyme Inhibition Studies and Kinetic Characterization

The ability of 1,6-naphthyridine-2-carboximidamide derivatives to inhibit specific enzymes has been a key area of research. These studies have provided insights into their mechanisms of action and have identified several potential molecular targets.

Kinase Inhibition

c-Met kinase: A series of 1,6-naphthyridinone-based derivatives bearing a quinoline (B57606) moiety have been designed and synthesized as c-Met kinase inhibitors. nih.gov Extensive structure-activity relationship (SAR) and drug metabolism and pharmacokinetics (DMPK) studies led to the identification of a potent and orally bioavailable c-Met kinase inhibitor, compound 20j . nih.gov This compound demonstrated favorable kinase selectivity. nih.gov Further research identified 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one as a new class of c-Met kinase inhibitor. rsc.org A comprehensive SAR study revealed that specific substitutions at the N-1, N-3, and C-5 positions were crucial for effective c-Met inhibition. rsc.org

Akt1/2: A series of nih.govnih.govmdpi.comtriazolo[3,4-f] nih.govnih.govnaphthyridine derivatives have been developed as allosteric dual inhibitors of Akt1 and Akt2. nih.gov These compounds have demonstrated potent inhibitory activity against both Akt1 and Akt2 in cellular assays. nih.gov

SYK: While direct inhibition of spleen tyrosine kinase (SYK) by this compound derivatives is not explicitly detailed in the provided results, the broader class of 1,6-naphthyridine (B1220473) derivatives has been noted for its potential as SYK inhibitors. mdpi.com For instance, inhibition of SYK by the compound R406 has been shown to promote chemical reprogramming of fibroblasts. nih.gov

Topoisomerase Inhibition

Type I and II: Certain derivatives of the broader naphthyridine class have been investigated for their ability to inhibit topoisomerase enzymes. For example, some 2- or 6-acyl-5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives have been evaluated for their inhibition of DNA topoisomerase I. nih.gov The 6-acyl-DMNQ compounds, in particular, showed higher potency in inhibiting DNA topoisomerase I. nih.gov Additionally, the anticancer agent m-AMSA, which contains an acridine (B1665455) moiety, functions as a topoisomerase II poison. mdpi.com The catalytic inhibition of topoisomerase II has been shown to affect the integrity of heterochromatin and repetitive DNA. nih.gov

Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant target in cancer immunotherapy. nih.gov While specific studies on this compound derivatives as IDO1 inhibitors are not detailed, the search for IDO1 inhibitors has been extensive, with many novel scaffolds being described. acs.org Natural compounds have been a significant source for the discovery of IDO1 inhibitors. nih.gov The inhibition mechanism of the potent IDO1 inhibitor Epacadostat (INCB024360) has been studied using molecular dynamics simulations, providing insights that could guide the design of new inhibitors. nih.gov

Monoamine Oxidase (MAO) Inhibition

Derivatives of benzo[b] nih.govnih.govnaphthyridine have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO). mdpi.com Specifically, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines were synthesized, and some of the resulting derivatives proved to be MAO B inhibitors with potency in the low micromolar range. mdpi.com The 1-(2-(4-fluorophenyl)ethynyl) analog 5g exhibited an IC50 value of 1.35 μM, which is comparable to the known MAO B inhibitor pargyline. mdpi.com Generally, β-carboline derivatives have been identified as reversible and competitive inhibitors of MAO-A. nih.gov

DNA/RNA Interaction Studies

The interaction of small molecules with DNA and RNA is a critical aspect of their biological activity. Studies have explored the ability of 1,6-naphthyridine derivatives to bind to nucleic acids through various modes.

DNA Intercalation and Groove Binding

Several studies have investigated the interaction of naphthyridine derivatives with DNA. Two new 10-methoxydibenzo[b,h] nih.govnih.govnaphthyridine-2-carboxamide derivatives, R1 and R2 , have been shown to bind strongly to DNA, with binding constants of 5.3 × 10⁷ and 6.8 × 10⁶ M⁻¹, respectively. nih.gov Spectroscopic and molecular docking studies suggest that these compounds bind to the minor groove of DNA. nih.gov Small molecules can bind to the grooves of DNA, typically with a preference for A·T-rich regions in the minor groove, through non-covalent interactions. beilstein-journals.orgesr.ie

The process of DNA intercalation, where a molecule inserts itself between the base pairs of DNA, has also been observed for some β-carboline derivatives. researchgate.net Acridine derivatives, for instance, are known DNA intercalators. mdpi.com

Interactive Data Table: Enzyme Inhibition by 1,6-Naphthyridine Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

| Benzo[b] nih.govnih.govnaphthyridine derivative 5g | MAO-B | 1.35 µM (IC50) | mdpi.com |

| nih.govnih.govmdpi.comtriazolo[3,4-f] nih.govnih.govnaphthyridines | Akt1/Akt2 | Potent dual inhibitors | nih.gov |

| 1,6-Naphthyridinone derivative 20j | c-Met kinase | Potent inhibitor | nih.gov |

Interactive Data Table: DNA Binding of 1,6-Naphthyridine Derivatives

| Compound | DNA Binding Mode | Binding Constant (M⁻¹) | Reference |

| 10-methoxydibenzo[b,h] nih.govnih.govnaphthyridine-2-carboxamide R1 | Minor Groove Binding | 5.3 x 10⁷ | nih.gov |

| 10-methoxydibenzo[b,h] nih.govnih.govnaphthyridine-2-carboxamide R2 | Minor Groove Binding | 6.8 x 10⁶ | nih.gov |

Effects on Nucleic Acid Conformation

The interaction of small molecules with nucleic acids, thereby altering their conformation, is a key mechanism in the development of new therapeutic agents. Derivatives of 1,6-naphthyridine have been investigated for their ability to bind to and stabilize various nucleic acid structures, particularly G-quadruplexes. These are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and gene promoter regions. The stabilization of these structures can interfere with key cellular processes like transcription and replication, making them attractive targets for anticancer drug design.

Various biophysical techniques are employed to study these interactions in vitro. Circular dichroism (CD) spectroscopy is a powerful tool to detect conformational changes in DNA upon ligand binding. A shift in the CD spectrum of a G-quadruplex upon addition of a compound indicates an interaction and potential stabilization of the structure. Fluorescence Resonance Energy Transfer (FRET) melting assays provide quantitative data on the stabilization, where an increase in the melting temperature (Tm) of the G-quadruplex DNA in the presence of the compound signifies stabilization. The fluorescent intercalator displacement (FID) assay is another common method to assess the binding affinity of a compound to a G-quadruplex. In this assay, a fluorescent probe that binds to the G-quadruplex is displaced by the test compound, leading to a change in fluorescence. rsc.org

Studies on various heterocyclic compounds, including those with structural similarities to naphthyridines, have demonstrated the potential of this scaffold to selectively bind and stabilize G-quadruplex DNA over duplex DNA. nih.govresearchgate.net For instance, platinum(II) complexes with extended π-systems have shown significant binding affinity for G-quadruplexes, as evidenced by UV/Vis spectroscopy and competitive equilibrium dialysis. researchgate.net Molecular modeling studies have further elucidated these interactions, suggesting that the planar aromatic surface of these molecules can stack effectively on the G-quartets of the quadruplex. researchgate.net

While direct studies on this compound are limited in the public domain, the broader class of naphthyridine derivatives has shown promise in this area. For example, some naphthyridine derivatives have been shown to act as DNA gyrase inhibitors, which involves interaction with DNA. nih.gov The ability of a molecule to intercalate into DNA, another form of nucleic acid interaction, has been demonstrated for structurally related β-carboline derivatives through various spectroscopic and unwinding experiments. researchgate.net These findings collectively suggest that the 1,6-naphthyridine scaffold is a viable candidate for the development of G-quadruplex-stabilizing agents.

Receptor Binding and Signaling Pathway Modulation (In Vitro Assays)

In vitro assays are fundamental in determining how a compound interacts with specific molecular targets, such as receptors, and how it modulates their signaling pathways. For derivatives of 1,6-naphthyridine, these assays are crucial for understanding their mechanism of action and for guiding further drug development.

G-Protein Coupled Receptor (GPCR) Interactions

G-Protein Coupled Receptors (GPCRs) represent a large family of transmembrane receptors that are involved in a multitude of physiological processes and are prominent drug targets. A variety of in vitro assays are available to screen for and characterize the interaction of compounds with GPCRs. nih.gov Ligand binding assays are a primary method to identify compounds that bind to a specific GPCR. nih.gov These assays typically use a radiolabeled or fluorescently tagged ligand of known affinity for the receptor. The ability of a test compound to displace the labeled ligand provides a measure of its binding affinity.

Functional assays are then used to determine whether the binding of a compound activates (agonist), blocks (antagonist), or modulates the receptor's activity in other ways. These assays often measure the downstream effects of GPCR activation, such as changes in the concentration of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates (IPs), or calcium mobilization. nih.gov For example, cAMP assays can determine if a compound affects GPCRs coupled to Gαs or Gαi/o proteins, which stimulate or inhibit adenylyl cyclase, respectively. nih.gov Reporter gene assays are another common tool, where the activation of a GPCR-mediated signaling pathway leads to the expression of a reporter protein, such as luciferase or β-galactosidase. nih.gov

While specific data on this compound's direct interaction with GPCRs is not widely available, the general scaffold of 1,6-naphthyridine is recognized as a "privileged structure" in medicinal chemistry, capable of providing ligands for various receptors. mdpi.comnih.gov This suggests that derivatives of this scaffold have the potential to be developed as modulators of GPCRs.

Nuclear Receptor Ligand Binding

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small, lipophilic molecules. They are key targets in the treatment of a wide range of diseases, including cancer, inflammation, and metabolic disorders. In vitro ligand binding assays are essential for identifying compounds that interact with nuclear receptors. These assays are often performed using the purified ligand-binding domain (LBD) of the receptor. A common format is a competitive binding assay where the test compound competes with a radiolabeled or fluorescently labeled known ligand for binding to the LBD.

Following the identification of a binder, functional assays are necessary to determine the compound's effect on the receptor's activity. These can include cell-based reporter gene assays where the nuclear receptor, upon activation by a ligand, binds to a specific DNA response element and drives the expression of a reporter gene. Coactivator/corepressor recruitment assays are another important tool. These assays measure the ability of a ligand-bound nuclear receptor to recruit coactivator or corepressor proteins, which is a critical step in the regulation of gene transcription.

Although specific studies on this compound and its direct interaction with nuclear receptors are not extensively documented, the diverse biological activities of naphthyridine derivatives suggest that this scaffold could potentially interact with a range of intracellular targets, including nuclear receptors.

Biochemical Pathway Perturbation Analysis (In Vitro)

In vitro biochemical pathway perturbation analysis is a critical step in drug discovery that aims to understand how a compound affects specific enzymatic activities or signaling pathways within a cell-free system. This approach allows for the direct assessment of a compound's inhibitory or activating effects on purified enzymes or in reconstituted biochemical systems.

A prominent example of this type of analysis for 1,6-naphthyridine derivatives is the investigation of their effects on protein kinases. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Several 1,6-naphthyridin-2(1H)-one derivatives have been designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma and colorectal cancer. nih.govnih.gov In vitro kinase assays are used to determine the inhibitory potency of these compounds, typically expressed as the half-maximal inhibitory concentration (IC50). These assays often involve incubating the purified kinase with its substrate (e.g., a peptide) and ATP, and then measuring the extent of phosphorylation in the presence of varying concentrations of the inhibitor.

For example, a representative compound, A34 , from a series of 1,6-naphthyridin-2(1H)-one derivatives, demonstrated significant FGFR4 inhibitory capability. nih.gov Similarly, another derivative, 19g , was identified as a potent and selective FGFR4 inhibitor with substantial cytotoxic effects against colorectal cancer cell lines. nih.gov The inhibitory activity of these compounds against DNA gyrase, a type II topoisomerase, has also been evaluated for some 1,8-naphthyridinone derivatives, with IC50 values determined against the purified enzyme. nih.gov

The data from these in vitro biochemical assays are crucial for establishing the mechanism of action of a compound and for guiding structure-activity relationship (SAR) studies to optimize its potency and selectivity.

Antimicrobial Activity Evaluation (In Vitro)

The in vitro evaluation of the antimicrobial activity of novel compounds is a cornerstone of infectious disease research. This involves testing the compounds against a panel of clinically relevant microorganisms to determine their spectrum of activity and potency.

Antibacterial Spectrum

The antibacterial spectrum of a compound refers to the range of bacterial species against which it is active. This is typically determined using standardized methods such as broth microdilution or agar (B569324) disk diffusion assays. The results are often reported as the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Naphthyridine derivatives have a long history as antibacterial agents, with nalidixic acid being one of the first to be used clinically. nih.gov Numerous studies have evaluated the in vitro antibacterial activity of various naphthyridine scaffolds. For instance, some 1,8-naphthyridine (B1210474) derivatives have been tested against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Salmonella paratyphi A. nih.gov The activity is often compared to that of a standard antibiotic, such as tetracycline. nih.gov

The introduction of different substituents onto the naphthyridine core can significantly influence the antibacterial spectrum and potency. For example, the introduction of a bromine atom at the C-6 position of certain 1,8-naphthyridinone derivatives was found to enhance their antibacterial activity. nih.gov Similarly, 3-fluoro-6-methoxy-1,5-naphthyridine derivatives have been synthesized and shown to have broad-spectrum antibacterial activity as inhibitors of bacterial type II topoisomerases. nih.gov

The following table summarizes the antibacterial activity of selected naphthyridine derivatives from the literature.

| Compound Class | Test Organisms | Activity | Reference |

| 2-Cyclopropyl-1,8-naphthyridine derivatives | S. aureus, E. coli, K. pneumoniae, S. paratyphi A, S. paratyphi B, M. luteus | Growth inhibition zones of 6–16 mm at 1 mg/mL for the most active derivatives. | nih.gov |

| 1,8-Naphthyridine derivatives | S. aureus, B. cereus, B. subtilis, M. luteus, K. pneumoniae, S. paratyphi A, E. coli, B. megaterium, P. vulgaris, E. aerogenes | Good activity against P. vulgaris and S. aureus, but less active than tetracycline. | nih.gov |

| 7-Methyl-1,8-naphthyridinone derivatives | B. subtilis resistant strains, A. actinomycetemcomitans | Selective activity with IC50 values against DNA gyrase in the range of 1.7–13.2 µg/mL. | nih.gov |

| 3-Fluoro-6-methoxy-1,5-naphthyridine derivatives | Broad-spectrum | Inhibitors of bacterial type II topoisomerases. | nih.gov |

Antifungal Activity

The exploration of 1,6-naphthyridine derivatives has uncovered their potential as antifungal agents. In vitro investigations have been crucial in identifying the scope and efficacy of these compounds against various fungal pathogens.

Notably, the coordination of 1,6-naphthyridine with metal ions has been shown to enhance its antifungal properties. A study investigating silver(I) and gold(III) coordination compounds incorporating a 1,6-naphthyridine scaffold demonstrated significant antifungal activity. Specifically, the silver(I) complex, {Ag(1,6-naph)(H₂O)}n, exhibited potent activity against Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values of 0.49 µg/mL and 3.9 µg/mL, respectively. nih.gov In contrast, these particular complexes did not show significant antibacterial activity, suggesting a degree of selectivity in their antimicrobial action. nih.gov

Detailed findings from these studies are summarized in the table below, highlighting the efficacy of these derivatives against specific fungal strains.

Antifungal Activity of 1,6-Naphthyridine Derivatives (In Vitro)

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| {Ag(1,6-naph)(H₂O)}n | Candida albicans | 0.49 nih.gov |

Anti-inflammatory Mechanism of Action (In Vitro)

The anti-inflammatory potential of 1,6-naphthyridine derivatives has been a key area of investigation, with in vitro studies providing a foundational understanding of their mechanisms. These studies have primarily focused on the modulation of inflammatory pathways in cell-based assays.

Research on naturally occurring 1,6-naphthyridine alkaloids has shed light on their anti-inflammatory effects. For instance, certain 1,6-naphthyridine analogues derived from the roots of Sophora tonkinesis were found to significantly reduce the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells). nih.gov One of the most potent compounds in this series was 12,13-dehydrosophoridine, which reduced TNF-α and IL-6 levels to 56.82% and 65.21%, respectively. nih.gov

Further investigations into novel 1,6-naphthyridine alkaloid dimers from Sophora alopecuroides also revealed strong anti-inflammatory properties. nih.gov Specifically, alopecuroide B and alopecuroide C demonstrated significant inhibition of TNF-α and IL-6 in LPS-induced RAW 264.7 cells. nih.gov Another derivative, sophalode K, was shown to significantly decrease the secretion of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory process. nih.gov

A study on new naphthyridine compounds isolated from the marine sponge Aaptos suberitoides identified 4-methoxycarbonyl-5-oxo-1,6-naphthyridine as a potent anti-inflammatory agent. This compound was found to reduce the production of nitric oxide (NO) in LPS-induced RAW 264.7 macrophages with an IC₅₀ value of 0.15 mM. nih.gov Mechanistically, it was shown to decrease the mRNA expression levels of pro-inflammatory mediators, including TNF-α, IL-6, IL-1β, iNOS, and COX-2. nih.gov The study further revealed that its anti-inflammatory action involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway and the activation of the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) signaling pathway in these cells. nih.gov

The table below summarizes the key in vitro anti-inflammatory findings for various 1,6-naphthyridine derivatives.

In Vitro Anti-inflammatory Mechanisms of 1,6-Naphthyridine Derivatives

| Compound/Derivative | Cell Line | Key Findings |

|---|---|---|

| 12,13-dehydrosophoridine | RAW 264.7 | Reduced secretion of TNF-α and IL-6. nih.gov |

| Alopecuroide B | RAW 264.7 | Inhibited TNF-α (50.05%) and IL-6 (52.87%) levels. nih.gov |

| Alopecuroide C | RAW 264.7 | Inhibited TNF-α (49.59%) and IL-6 (73.90%) levels. nih.gov |

| Sophalode K | RAW 264.7 | Decreased secretion of iNOS and COX-2. nih.gov |

Advanced Applications and Future Research Directions

Development as Biochemical Probes and Tool Compounds

There is currently no specific, publicly available research detailing the development or application of 1,6-Naphthyridine-2-carboximidamide as a biochemical probe or a tool compound for studying biological systems. While the general scaffold of naphthyridine is of interest in medicinal chemistry, dedicated studies to functionalize and validate this particular carboximidamide derivative for such purposes have not been reported in scientific literature.

Integration into High-Throughput Screening Libraries

An extensive search of scientific databases and chemical libraries does not yield specific information on the inclusion of this compound in high-throughput screening (HTS) libraries. Although pharmaceutical companies and academic institutions utilize HTS to identify novel drug candidates, the presence of this specific compound in such screening collections is not documented in available resources.

Potential in Materials Science (e.g., Fluorescent Probes, Organic Electronics)

Design and Synthesis of Photoactivatable Derivatives

The design, synthesis, and application of photoactivatable derivatives of this compound have not been reported. Research into modifying this compound with photolabile protecting groups to enable spatiotemporal control of its activity is an area that remains to be investigated.

Exploration of New Biological Targets and Pathways